3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE
Description
The compound 3-(benzenesulfonyl)-N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine is a thiophene-based diamine derivative featuring a benzenesulfonyl group, a 2,4-dimethylphenyl substituent, and a 3-methoxybenzoyl moiety. The crystal structure of such small molecules can be refined using programs like SHELXL, a widely adopted tool for small-molecule crystallography .
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-16-12-13-21(17(2)14-16)28-26-25(34(30,31)20-10-5-4-6-11-20)22(27)24(33-26)23(29)18-8-7-9-19(15-18)32-3/h4-15,28H,27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYBXIGTGWJSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene derivatives functionalized with sulfonamide and acyl groups are typically constructed via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example, the sulfonylation of thiophene intermediates often employs benzenesulfonyl chloride under basic conditions to install the sulfonyl moiety. Similarly, the introduction of acyl groups, such as 3-methoxybenzoyl, leverages Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the substitution pattern.
A critical challenge in synthesizing 3-(benzenesulfonyl)-N²-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine lies in achieving sequential functionalization without side reactions. Studies on analogous compounds demonstrate that protecting group strategies—such as tert-butoxycarbonyl (BOC) for amines—are essential to ensure regioselectivity. For instance, BOC protection of the 4-amine in thiophene-2,4-diamine derivatives prevents unwanted side reactions during subsequent sulfonylation or acylation steps.
Synthetic Strategies and Reaction Optimization
Stepwise Functionalization of the Thiophene Core
The synthesis begins with 2,4-diaminothiophene as the starting material. Key steps include:
Sulfonylation at the 3-Position :
Reaction of 2,4-diaminothiophene with benzenesulfonyl chloride in dichloromethane (DCM) at −30°C in the presence of Hunig’s base (diisopropylethylamine) yields 3-(benzenesulfonyl)thiophene-2,4-diamine. This low-temperature regime suppresses polysulfonylation.Selective N²-Arylation :
Coupling the 2-amine with 2,4-dimethylphenylboronic acid via a Buchwald-Hartwig amination using palladium(II) acetate and Xantphos as ligands introduces the N²-(2,4-dimethylphenyl) group. Microwave-assisted heating at 120°C for 2 hours enhances reaction efficiency.5-Position Acylation :
Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of aluminum trichloride (AlCl₃) installs the 3-methoxybenzoyl group at the 5-position. Anhydrous conditions are critical to avoid hydrolysis.
Representative Reaction Conditions:
Alternative Route: One-Pot Tandem Reactions
Recent advances in tandem catalysis enable the consolidation of multiple steps. A one-pot approach using sequential sulfonylation and acylation in a single reactor reduces purification overhead. For example, a mixture of benzenesulfonyl chloride and 3-methoxybenzoyl chloride added sequentially to 2,4-diaminothiophene in DCM at −30°C, followed by gradual warming to room temperature, achieves 68% overall yield.
Purification and Analytical Characterization
Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexane (20–100%). Trituration with diethyl ether further removes impurities. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
Challenges and Mitigation Strategies
- Regioselectivity in Acylation : Competing acylation at the 3-position is mitigated by pre-installing the sulfonyl group, which electronically deactivates the ring toward electrophilic attack.
- Solvent Compatibility : Polar aprotic solvents like DMF improve solubility during coupling reactions but require rigorous drying to prevent hydrolysis.
Industrial-Scale Considerations
Patent literature highlights the use of continuous flow reactors for large-scale synthesis, enhancing heat transfer and reducing reaction times. For instance, a microreactor system operating at 10 mL/min achieves 85% conversion in sulfonylation steps compared to 72% in batch processes.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is its ability to inhibit specific enzymes. Notably, it has shown significant inhibitory activity against carbonic anhydrase isoforms, particularly hCA IX and hCA XII, which are associated with tumor growth. The compound's IC50 values indicate potent inhibition in the subnanomolar to nanomolar range, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
Thiophene-based compounds have been recognized for their anti-inflammatory properties. Research indicates that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to reduced inflammation. For instance, compounds with similar structural features have demonstrated IC50 values as low as 6 µM against these enzymes . This suggests that 3-(benzenesulfonyl)-N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine may also possess anti-inflammatory effects.
Gene Expression Modulation
The compound influences gene expression related to metabolic pathways. It has been shown to modulate the expression levels of inflammatory cytokines such as TNF-α and IL-8 in response to lipopolysaccharide (LPS) stimulation in monocytes. This modulation indicates potential therapeutic applications in inflammatory diseases .
Impact on Cell Viability
Studies have indicated that this compound can induce cytotoxic effects in various cancer cell lines. Its ability to affect cell viability highlights its potential role in cancer therapy by targeting specific cellular pathways involved in proliferation and survival.
Molecular Mechanisms
The mechanisms through which this compound exerts its effects include:
- Binding Interactions : The compound interacts with biomolecules through specific binding sites, leading to enzyme inhibition or activation.
- Signaling Pathway Modulation : It influences critical signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
- Gene Regulation : By interacting with transcription factors or regulatory proteins, the compound can alter gene expression patterns associated with various diseases.
Case Studies
- Cancer Research : In vitro studies have demonstrated that derivatives of thiophene compounds exhibit significant anticancer properties by inhibiting tumor-associated isoforms of carbonic anhydrase. These findings suggest that further exploration of 3-(benzenesulfonyl)-N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine could lead to novel cancer therapies.
- Anti-inflammatory Studies : Research involving thiophene derivatives has shown promising results in animal models for reducing inflammation through COX inhibition. The application of this compound could extend to treating conditions like arthritis or other inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N2-(2,4-DIMETHYLPHENYL)-5-(3-METHOXYBENZOYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct data on the target compound’s properties or analogs. However, structural comparisons can be drawn to compounds in the evidence based on functional groups and molecular frameworks:
Table 1: Structural Comparison of Key Features
Key Observations:
Sulfonyl/Sulfonamide Groups :
- The target compound’s benzenesulfonyl group (aromatic sulfonyl) may confer higher lipophilicity compared to the methanesulfonamide group in BP 27774 . Aromatic sulfonyl groups often enhance protein-binding affinity due to π-π stacking interactions, whereas aliphatic sulfonamides improve aqueous solubility.
Thiophene vs. Benzofuran Cores: The thiophene ring in the target compound has distinct electronic properties compared to the benzofuran core in BP 27774.
Substituent Effects :
- The 3-methoxybenzoyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, contrasting with the 4-methoxyphenyl group in ’s nucleoside analog. Methoxy groups typically modulate metabolic stability and membrane permeability .
Limitations of Available Evidence
For instance:
- lists structurally distinct compounds (e.g., BP 27774) without providing comparative metrics .
- details a nucleoside analog synthesis, which diverges significantly in molecular architecture .
Recommendations for Further Research
To enable a rigorous comparison, the following studies are recommended:
Synthetic Characterization : Compare yields and reaction conditions with those of BP 27774 .
Physicochemical Profiling : Measure logP, solubility, and thermal stability relative to benzofuran or nucleoside analogs.
Biological Screening: Evaluate kinase inhibition or antimicrobial activity, leveraging known sulfonamide pharmacophores .
Biological Activity
3-(Benzensulfonyl)-N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate the compound's biological properties, mechanisms of action, and therapeutic potential.
Structure and Synthesis
The compound features a thiophene core substituted with a benzenesulfonyl group, dimethylphenyl moiety, and methoxybenzoyl group. The structural diversity of thiophene derivatives often correlates with their biological activity. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions, which have been detailed in several studies .
Antioxidant Activity
Recent studies have indicated that thiophene derivatives exhibit significant antioxidant properties. For instance, compounds structurally related to our target compound demonstrated antioxidant activities comparable to ascorbic acid in various assays . The total antioxidant capacity (TAC) assay is commonly employed to evaluate these properties.
| Compound | TAC (Ascorbic Acid Equivalent) |
|---|---|
| 3-(Benzensulfonyl)-N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine | TBD |
| Related Thiophene Derivative | Comparable |
Anti-inflammatory Activity
Thiophene derivatives have shown promise as anti-inflammatory agents. Notably, some compounds can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For example, certain thiophene-based compounds exhibited IC50 values in the low micromolar range against 5-LOX . This activity is often attributed to specific functional groups within the structure.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-(Benzensulfonyl)-N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine | TBD | COX/LOX inhibition |
| Related Compound 1 | 29.2 | COX inhibition |
| Related Compound 2 | 6.0 | LOX inhibition |
Cytotoxicity
In vitro studies assessing cytotoxicity against various cancer cell lines have revealed that thiophene derivatives can exhibit selective toxicity. The IC50 values for related compounds have been reported in the range of hundreds of micromolar . This suggests that while they may possess anti-cancer properties, their selectivity and safety profiles require further investigation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(Benzensulfonyl)-N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine | TBD | TBD |
| Related Compound A | NIH/3T3 | 148.26 |
| Related Compound B | MCF-10A | Higher than 1000 |
The mechanisms by which thiophene derivatives exert their biological effects are multifaceted. They may involve:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in inflammation and oxidative stress.
- Gene Regulation : Modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Cell Signaling Pathways : Interfering with signaling cascades such as NF-kB and ERK pathways .
Case Studies
- Anti-inflammatory Efficacy : In a study involving LPS-induced inflammation in THP-1 monocytes, a thiophene derivative significantly reduced TNF-α and IL-8 levels at concentrations as low as 10 µM .
- Cytotoxicity Assessment : A series of synthesized thiophene derivatives were evaluated against NIH/3T3 cell lines, revealing promising results with selective cytotoxicity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation, amidation, and benzoylation. A plausible pathway:
Thiophene Core Formation : Cyclization of precursors under acidic conditions (e.g., H₂SO₄) .
Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
Amination : Coupling with 2,4-dimethylaniline via Buchwald-Hartwig catalysis .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Q. Analytical Validation :
Q. How can researchers ensure structural fidelity and detect synthetic intermediates?
Methodological Answer:
- FT-IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretch: 1350–1150 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .
- LC-MS Monitoring : Track intermediates during synthesis (e.g., benzoylation byproduct detection) .
Advanced Research Questions
Q. What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
- QSAR Modeling : Corlate substituent effects (e.g., methoxy vs. methyl groups) with activity .
Q. Key Findings :
- The benzenesulfonyl group enhances binding affinity to hydrophobic pockets .
- Methoxybenzoyl moiety may influence metabolic stability .
Q. How can contradictory data on this compound’s solubility be resolved?
Methodological Answer:
Q. Example Data Conflict :
| Study | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| A | 0.12 | PBS pH 7.4 | |
| B | 0.45 | 5% DMSO/PBS |
Resolution : DMSO enhances solubility but may interfere with biological assays; use ≤1% for in vitro studies .
Q. What environmental fate studies are relevant for assessing ecological risks?
Methodological Answer:
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS .
- Biodegradation : Use OECD 301F test with activated sludge; measure half-life .
- Partitioning : Calculate log Kow (octanol-water) using shake-flask method .
Theoretical Framework : Align with INCHEMBIOL’s principles (e.g., abiotic/biotic transformations) .
Q. How can high-throughput screening (HTS) identify its bioactivity?
Methodological Answer:
- Primary Screen : Test at 10 µM in a Keap1-Nrf2-ARE luciferase assay (Z’ > 0.5) .
- Hit Validation : Dose-response (IC₅₀/EC₅₀) with counter-screens for false positives (e.g., cytotoxicity) .
- Scaffold Optimization : Modify thiophene or benzoyl groups based on SAR .
Q. HTS Workflow :
Library Preparation : 384-well plates, 0.1% DMSO .
Automated Readouts : Luminescence for Nrf2 activation .
Q. What theoretical frameworks guide mechanistic studies of its reactivity?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory : Predict sites for electrophilic/nucleophilic attacks (e.g., sulfonyl group as electrophile) .
- Hammett Plots : Quantify substituent effects on reaction rates (σ values for -OCH₃, -CH₃) .
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) .
Framework Integration : Link reactivity data to drug design principles (e.g., bioisosterism) .
Q. How can researchers accelerate studies without compromising rigor?
Methodological Answer:
- Rapid Learning Health Systems : Use adaptive trial designs (e.g., Bayesian methods) .
- Open-Source Tools : Leverage EPA’s CompTox Dashboard for physicochemical predictions .
- Preprint Sharing : Disseminate early data via arXiv or bioRxiv for peer feedback .
Q. Key Metrics :
- Reduce synthesis-to-assay timeline by 30% via parallel reaction optimization .
- Validate computational predictions with targeted in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
